L-Mannose
Overview
Description
L-Mannose is a natural monosaccharide that plays a crucial role in the structure of polysaccharides and glycoproteins. It is a C-2 epimer of D-glucose and can be obtained from both plants and microorganisms through various methods including chemical synthesis and biotransformation (Hu et al., 2016).
Synthesis Analysis
Several methods have been developed for the synthesis of L-Mannose and its derivatives. An efficient route for the synthesis of orthogonally protected L-sugars, starting from heterocyclic homologating agents, has been established, paving the way for the synthesis of various L-hexoses including L-Mannose (Guaragna et al., 2006). Additionally, a novel method efficiently converted D-mannono-1,4-lactone into L-ribose, a step crucial for L-Mannose synthesis, highlighting the cyclization of a gamma-hydroxyalkoxamate under specific conditions (Takahashi et al., 2002).
Molecular Structure Analysis
The molecular structure of L-Mannose is defined by its unique spatial arrangement, contributing to its distinct chemical properties. The configuration around its chiral centers differentiates it from other sugars like D-glucose. This structural specificity is critical in its interaction with other biomolecules and its role in biological processes.
Chemical Reactions and Properties
L-Mannose participates in various chemical reactions, owing to its functional groups. It serves as a precursor in the synthesis of important biochemicals. For example, L-Mannose is involved in the de novo synthesis of GDP-L-fucose, a process critical for the production of glycoproteins and structural polysaccharides (Bonin et al., 1997).
Scientific Research Applications
Immunology : L-Mannose plays a significant role in host defense mechanisms. It is involved in pattern recognition and signal transduction pathways leading to cytokine production (Stahl & Ezekowitz, 1998). Moreover, mannose is a key constituent of immunomodulatory glycoconjugates in mycobacterial cell walls, making it an attractive target for drug development (Mishra et al., 2012).
Plant Biology : In plants, L-Mannose is crucial for cell wall carbohydrate biosynthesis and protein glycosylation. It is also involved in vitamin C biosynthesis (Conklin et al., 1999). Additionally, mannose selection is utilized for producing transgenic plants, showing higher transformation frequencies compared to traditional methods (Joersbo et al., 1998).
Cancer Therapy : D-Mannose has been found to promote the degradation of PD-L1, enhancing immunotherapy and radiotherapy effectiveness, particularly in treating triple-negative breast cancer (Zhang et al., 2022).
Inflammatory Conditions : D-Mannose can suppress macrophage activation induced by LPS (lipopolysaccharide), thereby improving survival and decreasing progression in inflammatory conditions (Torretta et al., 2020). It has also shown efficacy in reducing LPS-induced acute lung injury in rats, attenuating pulmonary edema and inflammatory cell accumulation (Xu et al., 2008).
Metabolic Studies : Mannose metabolism has complex effects, influencing both genetic and acquired human diseases. It's been linked to conditions like diabetic complications and can affect organisms as varied as honeybees and mice (Sharma et al., 2014).
Clinical Applications : Mannose has potential for clinical applications in various diseases, from preventing pancreatic fistula to improving magnetic resonance imaging in acute pancreatitis (Wei et al., 2020).
Food and Pharmaceutical Industries : D-Mannose has broad applications in the food, cosmetics, and pharmaceutical industries, attributed to its physiological properties and health benefits. It also shows prebiotic effects and is used in the production of mannitol (Huang et al., 2018).
properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BXKVDMCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884248 | |
Record name | L-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Mannose | |
CAS RN |
10030-80-5 | |
Record name | L-Mannose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Mannose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANNOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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